REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13].N1C=CC=CC=1.C[Si](C)(C)[N:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27]>C1C=CC=CC=1>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][C:23]([N:22]1[CH2:26][CH2:25][CH2:24][C:1]1=[O:2])=[O:27]
|
Name
|
|
Quantity
|
7.86 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
reactant
|
Smiles
|
C[Si](N1C(CCC1)=O)(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
From a reaction solution were separated white
|
Type
|
CUSTOM
|
Details
|
precipitates by filtration
|
Type
|
CUSTOM
|
Details
|
a filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colorless oily material
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
to give a solid material
|
Type
|
CUSTOM
|
Details
|
The desired product was separated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(OC(=O)N2C(CCC2)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |